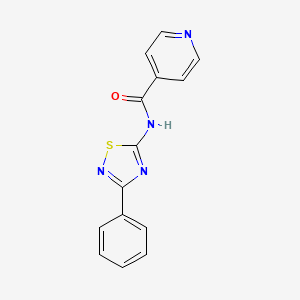

N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

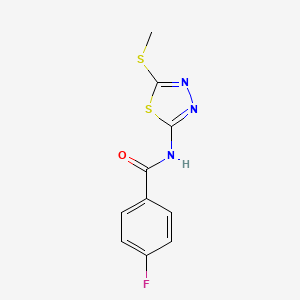

“N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” is a chemical compound with the molecular formula C15H11N3OS . It is a synthetic phenyl urea derivative .

Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” consists of a thiadiazolyl ring attached to a phenyl group . The exact structure and orientation of the molecule can be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide” are not explicitly mentioned in the retrieved papers .

Aplicaciones Científicas De Investigación

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include our compound of interest, have been synthesized and studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

The synthesized molecules have also been compared to standard drugs like fluconazole for their antifungal activity . They have been evaluated against strains like T. harzianum and A. niger .

DNA Binding

The interaction of 1,3,4-thiadiazole molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods . This could have implications in understanding the mechanism of action of these compounds at a molecular level.

Drug Discovery

1,2,3-Triazoles, a class of compounds related to 1,3,4-thiadiazoles, have found broad applications in drug discovery . This suggests potential for our compound of interest in this field as well.

Organic Synthesis

1,2,3-Triazoles have also been used extensively in organic synthesis . Given the structural similarities, 1,3,4-thiadiazoles could also be used in similar applications.

Chemical Biology

The use of 1,2,3-triazoles in chemical biology suggests potential applications of 1,3,4-thiadiazoles in this field, possibly in the study of biological systems or the development of new biological tools.

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that thiadiazole derivatives have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .

Propiedades

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOGZALLWLZFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330312 |

Source

|

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

CAS RN |

690645-63-7 |

Source

|

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)

![4-Chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2355234.png)